molecular formula C11H10S B088541 2-Benzylthiophene CAS No. 13132-15-5

2-Benzylthiophene

Cat. No.: B088541
CAS No.: 13132-15-5
M. Wt: 174.26 g/mol
InChI Key: VPGIYLLXBOUILV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-benzylthiophene, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above synthetic methods, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.

Mechanism of Action

The mechanism of action of thiophene, 2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The specific interactions depend on the structure of the thiophene derivative and the biological system in which it is studied.

Properties

IUPAC Name

2-benzylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIYLLXBOUILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157000
Record name Thiophene, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13132-15-5
Record name Thiophene, 2-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

27.2 g of 98.5% pure aluminium trichloride (sublimed) were suspended in 130 ml of chlorobenzene and cooled to 0° C. 28.7 g of benzoyl chloride were added dropwise while stirring and cooling over the course of 30 minutes, and the mixture was then stirred for 1 hour. Likewise at 0° C., a solution of 17.3 g of thiophene in 27 ml of chlorobenzene was added dropwise over the course of 30 minutes, and the mixture was stirred for 1 hour. Remaining hydrogen chloride was driven out by heating the mixture and stirring, finally under vacuum. The remaining solution was introduced over the course of 40 minutes into a solution of 12.7 g of dimethylamineborane in 70 ml of chlorobenzene while stirring at 70° C. The mixture was then stirred for 1 hour, cooled and discharged into a mixture of 200 g of ice and 50 g of concentrated aqueous hydrochloric acid while stirring. The aqueous phase was then separated off and extracted with chlorobenzene. The remaining organic phase was extracted by shaking with water. The organic phase and the extract from the aqueous phase were then combined, the solvent was removed therefrom by distillation, and 38.7 g of crude 2-benzylthiophene of 79.7% purity were obtained by distillation. This corresponds to 88.5% of theory. Redistillation resulted in 99.7% pure 2-benzylthiophene with a boiling point of 91° to 92° C./1.4 mbar.
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27.2 g
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28.7 g
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17.3 g
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27 mL
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ice
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200 g
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50 g
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130 mL
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70 mL
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Synthesis routes and methods II

Procedure details

A solution of 1-(2-thienyl)benzyl acetate in THF (5 ml) was added carefully to dry liquid ammonia (100 ml). Lithium metal was added in small portions until the blue color persisted. The resulting reaction mixture was stirred for 30 min, and the reaction was quenched by addition of solid ammonium chloride. The residue, after complete evaporation of liquid ammonia, was dissolved in water (50 ml) and was extracted with methylene chloride (2×50 ml). The combined organic layers was dried over MgSO4 and filtered. Removal of the solvent gave crude product, which was purified by column chromatography using hexane as eluent to give 2-benzylthiophene (1.2 g, 68% yield).
Name
1-(2-thienyl)benzyl acetate
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5 mL
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Yield
68%

Synthesis routes and methods III

Procedure details

A solution of 7.8 g (52 mmol) of NaI and 5 mL (43 mmol) of benzyl chloride in THF was heated at reflux for 2 h to form benzyl iodide in situ and then the reaction was cooled to rt. In a separate flask, 37 mg (0.87 mmol) of LiCl and 58 mg (0.43 mmol) of copper(II) chloride were dissolved in 5 mL of THF and stirred at rt for 5 min to form Li2CuCl4 in situ. The benzyl iodide reaction flask was fitted with an addition funnel and 3 mL (3 mmol) of a 1 M solution of 2-thienylmagnesium bromide in THF was added dropwise, followed by addition of the Li2CuCl4 solution, and then the remaining 2-thienylmagnesium bromide solution (49 mL, 49 mmol) was added at such a rate as to maintain the reaction temperature <40° C. and the reaction solution was stirred for 2 h at rt. The THF was removed in vacuo, and the residue was partitioned between 250 mL of Et2O and 150 mL of NH4Cl and separated. The organic layer was treated with 15 mL of piperidine and stirred for 18 h, then washed twice with 10% (w/v) aqueous HCl, filtered, concentrated and the dark red residue was purified by flash chromatography eluting with neat hexane to yield the title compound. GC-MS (M)+ 174.
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solution
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2-thienylmagnesium bromide
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Li2CuCl4
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0 (± 1) mol
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2-thienylmagnesium bromide
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49 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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